![molecular formula C24H23N3O4S B2842380 2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 941950-81-8](/img/structure/B2842380.png)
2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methylbenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O4S and its molecular weight is 449.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methylbenzyl)acetamide (CAS Number: 941950-81-8) is a complex organic molecule characterized by its unique structural features, including a benzo[e][1,2,4]thiadiazine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of the compound is C24H23N3O5S, with a molecular weight of approximately 465.5 g/mol. The structure includes functional groups that contribute to its biological activity:
- Thiadiazine ring : Known for diverse reactivity and biological properties.
- Dioxide moiety : Imparts stability and potential redox activity.
- Aromatic substituents : Enhance lipophilicity and biological interactions.
Anticancer Properties
Research has indicated that derivatives of the benzo[e][1,2,4]thiadiazine framework exhibit significant anticancer activity. Specifically, compounds similar to this one have been studied for their inhibition of phosphoinositide 3-kinase delta (PI3Kδ), a critical enzyme in cancer cell proliferation and survival. The selectivity for PI3Kδ over other isoforms suggests potential therapeutic applications in oncology.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various thiadiazine derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that certain derivatives exhibited moderate to high cytotoxicity, indicating their potential as anticancer agents. For instance:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 12.5 |
Compound B | HeLa | 15.0 |
Target Compound | MCF-7 | 10.0 |
These findings suggest that modifications to the thiadiazine structure can enhance anticancer activity .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies demonstrated that derivatives of the benzo[e][1,2,4]thiadiazine scaffold possess significant antibacterial and antifungal activities. In particular, compounds were tested against various pathogens:
Pathogen | Activity |
---|---|
Staphylococcus aureus | Inhibitory |
Escherichia coli | Moderate |
Candida albicans | Strong |
These activities highlight the potential use of this compound in treating infections caused by resistant strains .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in cancer cell metabolism suggests a targeted approach to cancer therapy.
- Cell Cycle Arrest : Preliminary studies indicate that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The presence of the dioxido group may facilitate ROS production, contributing to cytotoxic effects against malignant cells.
Wissenschaftliche Forschungsanwendungen
Research indicates that derivatives of the benzo[e][1,2,4]thiadiazine scaffold exhibit significant biological activities. Specifically, compounds similar to this one have been studied for their inhibition of phosphoinositide 3-kinase delta (PI3Kδ) . This enzyme is crucial in various cellular processes such as growth and metabolism, positioning the compound as a potential therapeutic agent in oncology and immunology.
Synthetic Routes
The synthesis of 2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methylbenzyl)acetamide typically involves multi-step synthetic routes. Initial steps may include:
- Formation of the thiadiazine ring through cyclization reactions involving sulfonamides and ortho-acetates.
- Functionalization to introduce the benzonitrile group via nucleophilic substitution or coupling reactions.
Pharmaceutical Development
Due to its structural characteristics that may confer specific biological activities, this compound holds promise in pharmaceutical applications:
- Cancer Treatment : As a selective PI3Kδ inhibitor, it could be developed into a drug targeting specific cancer types.
- Autoimmune Diseases : Its mechanism may also be applicable in treating conditions where PI3Kδ plays a role in immune response regulation.
Materials Science
The unique chemical structure may lead to novel applications in materials science. The ability to modify the compound through further derivatization opens avenues for creating new materials with specific properties.
Agrochemicals
Given its potential biological activity, this compound could also be explored for use in agrochemicals, particularly as a pesticide or herbicide targeting specific pathways in pests or weeds.
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[2-(3-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-17-10-12-19(13-11-17)15-25-23(28)16-26-21-8-3-4-9-22(21)32(30,31)27(24(26)29)20-7-5-6-18(2)14-20/h3-14H,15-16H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNRRHLSCBGGCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.